Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H24ClNO5S. The exact structure and other details are not available in the retrieved resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 401.9. Other properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Polymorphism Studies
Polymorphism in related investigational pharmaceutical compounds has been characterized using spectroscopic and diffractometric techniques. These studies provide insights into the analytical and physical characterization challenges due to the similar spectra and diffraction patterns of polymorphic forms (Vogt, Williams, Johnson, & Copley, 2013).
Chemiluminescence in Sulfanyl-substituted Compounds
Research on the singlet oxygenation of specific sulfanyl-substituted compounds leading to chemiluminescence has been conducted. These findings highlight the potential applications of such compounds in the development of novel chemiluminescent materials (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Coupling Reagent for Peptide Synthesis
Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been reported as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. Its utility is demonstrated in both solid-phase and solution-phase peptide synthesis, offering advantages in terms of reactivity, ease of preparation, recovery, and reuse, thus reducing chemical waste (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Antimicrobial Agent Synthesis
A study on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents describes a series of reactions leading to the development of new compounds with possible applications in fighting microbial infections (Doraswamy & Ramana, 2013).
Amino Acid Enantiomers Analysis
Research into the derivatization of amino acids for rapid separation of enantiomeric isomers by capillary GC with specific chiral stationary phases offers insights into the analytical methods for studying amino acid enantiomers (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO5S/c1-5-24-16(22)14(20-17(23)25-18(2,3)4)10-26-11-15(21)12-6-8-13(19)9-7-12/h6-9,14H,5,10-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCJXPOQUQXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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